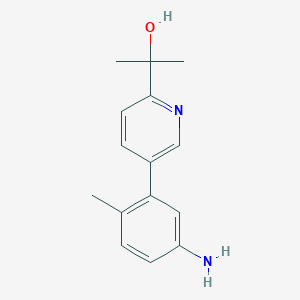
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position, a 2-methoxyethoxy group at the fourth position, and a methyl group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 1-bromo-2-methylphenol. This intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: 4-(2-methoxyethoxy)-2-methylphenol.
Oxidation: 1-bromo-4-(2-methoxyethoxy)-2-methylbenzoic acid.
Reduction: 4-(2-methoxyethoxy)-2-methylbenzene.
Applications De Recherche Scientifique
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(2-methoxyethoxy)-2-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the bromine atom is removed, resulting in the formation of a hydrocarbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene: Similar structure but with a chlorine atom instead of a methyl group.
1-Bromo-4-(2-methoxyethoxy)methylbenzene: Similar structure but with a methylene group instead of a methyl group.
1-Bromo-4-(2-methoxyethoxy)benzene: Lacks the methyl group at the second position.
Uniqueness
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group on the benzene ring, along with a methyl group at the second position. This combination of substituents imparts specific chemical reactivity and physical properties, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
1-bromo-4-(2-methoxyethoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
DJWAZHDDOQOFNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

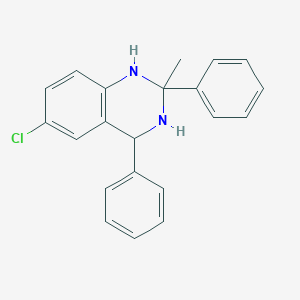
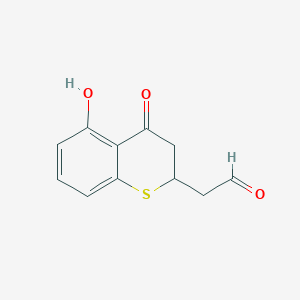
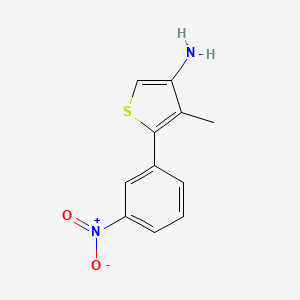
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
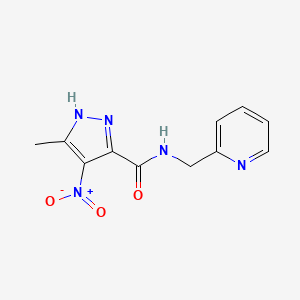
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
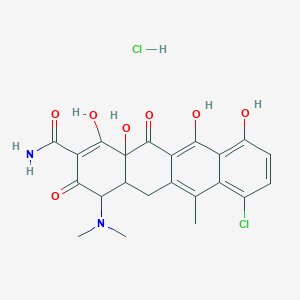
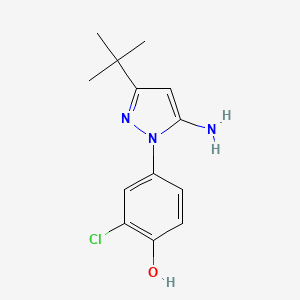
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
